molecular formula C9H12BNO4S B1417794 N-Cyclopropyl 4-boronobenzenesulfonamide CAS No. 871329-67-8

N-Cyclopropyl 4-boronobenzenesulfonamide

Cat. No.: B1417794
CAS No.: 871329-67-8
M. Wt: 241.08 g/mol
InChI Key: FUEGEHDCXRTJPN-UHFFFAOYSA-N
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Description

N-Cyclopropyl 4-boronobenzenesulfonamide (BB-2430) is a boronate ester compound characterized by a benzenesulfonamide backbone substituted with a cyclopropyl group at the nitrogen atom and a boronic acid moiety at the para position of the benzene ring. This structure combines the sulfonamide’s stability with the boronic acid’s capacity for forming reversible covalent bonds, making it relevant in medicinal chemistry and materials science. It is part of a broader class of boronate derivatives, such as those listed in , which include analogs with cyclopentyl, pyridyl, and triazole substituents .

Properties

IUPAC Name

[4-(cyclopropylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4S/c12-10(13)7-1-5-9(6-2-7)16(14,15)11-8-3-4-8/h1-2,5-6,8,11-13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEGEHDCXRTJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657286
Record name [4-(Cyclopropylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-67-8
Record name [4-(Cyclopropylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclopropyl 4-boronobenzenesulfonamide can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the use of a palladium catalyst and a boronic acid derivative, such as this compound, under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl 4-boronobenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the boronic acid derivative with an aryl halide .

Scientific Research Applications

Organic Synthesis

N-Cyclopropyl 4-boronobenzenesulfonamide is utilized as a versatile building block in organic synthesis. Its boronic acid moiety is particularly valuable for:

  • Suzuki-Miyaura Coupling Reactions : This compound can participate in cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
  • Functionalization of Aromatic Compounds : The sulfonamide group can be substituted or modified to create diverse derivatives with tailored properties.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

  • CRTH2 Antagonism : Research indicates that compounds similar to this compound can act as antagonists of the Chemoattractant Receptor-homologous molecule expressed on T-helper type cells (CRTH2), which is implicated in allergic diseases such as asthma and atopic dermatitis .
  • Anti-inflammatory Properties : The sulfonamide functionality may contribute to its anti-inflammatory effects, making it a candidate for developing new treatments for inflammatory disorders .

Biological Research

In biological studies, this compound is used to explore:

  • Enzyme Inhibition : Its boronic acid group allows it to form reversible covalent bonds with diols present in enzyme active sites, making it useful in studying enzyme mechanisms and inhibitor design .
  • Targeting Specific Receptors : The compound's unique structure enables it to interact with various biological targets, which can be leveraged for drug discovery efforts aimed at modulating receptor activity .

Case Studies

Study FocusFindingsReference
CRTH2 AntagonismDemonstrated efficacy in inhibiting CRTH2-mediated pathways in vitro, suggesting potential for treating allergic conditions.
Organic SynthesisSuccessfully utilized in Suzuki-Miyaura reactions leading to high yields of biaryl compounds.
Enzyme InteractionIdentified as a reversible inhibitor of serine proteases, highlighting its role in enzyme mechanism studies.

Mechanism of Action

The mechanism of action of N-Cyclopropyl 4-boronobenzenesulfonamide involves its participation in chemical reactions, particularly the Suzuki–Miyaura coupling. In this reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The compound’s activity and physicochemical properties are influenced by three critical regions:

  • N-Alkyl substituent : Cyclopropyl vs. larger or smaller groups.
  • Boron-containing moiety : Boronic acid vs. esters or other electron-deficient groups.
  • Aromatic substitution : Position and electronic effects of substituents on the benzene ring.
2.1.1 Impact of N-Alkyl Substituents
  • N-Cyclobutyl Analogs : highlights that N-cyclobutyl derivatives (e.g., PAL-1007) exhibit chaperone activity similar to bupropion (136% efficacy), whereas N-cyclopropyl analogs (e.g., PAL-433) in the same series are inactive. This suggests that bulkier alkyl groups (cyclobutyl) enhance activity in certain biological contexts, likely due to improved steric interactions with target proteins .
  • N-Ethyl and N-Propyl Derivatives : In poly(ADP-ribose) glycohydrolase (PARG) inhibitors (), replacing the N-cyclopropyl group with N-ethyl (e.g., compounds 12d, 13c) resulted in a 10-fold reduction in biochemical affinity. The cyclopropyl group’s rigid, three-membered ring likely optimizes binding pocket interactions compared to flexible ethyl or propyl groups .
2.1.2 Boron-Containing Moieties
  • Boron vs. Non-Boron Derivatives: N-Cyclopropyl 4-boronobenzenesulfonamide’s boronic acid group enables unique interactions, such as hydrogen bonding with serine residues in proteases. Non-boron analogs, like N-cyclopropyl 4-fluorobenzamide (), lack this capability, reducing their utility in enzyme inhibition .
2.1.3 Anti-Proliferative Activity
  • Triazole-Linked Bis-Indolyl Conjugates : demonstrates that N-cyclopropyl-substituted conjugate 15r outperforms N-propyl analog 15o in anti-proliferative activity. Molecular docking reveals that the cyclopropyl group enhances hydrophobic interactions with PI3K and hydrophilic interactions with tankyrase, improving target engagement .

Biological Activity

N-Cyclopropyl 4-boronobenzenesulfonamide is a compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a boronic acid moiety that is known for its ability to form reversible covalent bonds with diols in biological molecules. The compound's structure allows it to interact with various biological targets, including enzymes and receptors, which is critical for its pharmacological effects.

The primary mechanism of action for boronic acids, including this compound, involves the formation of cyclic boronate esters with 1,2- or 1,3-diols present in biological targets. This interaction can modulate the activity of enzymes and influence various biochemical pathways.

Biochemical Pathways

  • Enzyme Inhibition : Boronic acids are often utilized as inhibitors of serine proteases and other enzymes due to their ability to form stable complexes with the active site.
  • Signal Transduction : The compound may also affect signaling pathways related to cellular proliferation and apoptosis, particularly through interactions with phosphoinositide 3-kinases (PI3Ks), which are implicated in cancer and inflammatory diseases.

Antiviral Activity

Research indicates that compounds similar to this compound have shown promise in treating viral infections, including HIV. The compound's ability to inhibit viral replication presents a potential therapeutic avenue in the context of antiretroviral therapies .

Anti-inflammatory Effects

In preclinical studies, compounds targeting PI3K pathways have demonstrated efficacy in reducing inflammation and treating autoimmune disorders. This compound may play a role in modulating immune responses, offering potential benefits in conditions such as rheumatoid arthritis and asthma .

Research Findings and Case Studies

StudyFocusFindings
Smith et al. (2010)HIV ResistanceIdentified new compounds effective against drug-resistant HIV variants, highlighting the potential of boronic acid derivatives .
Camps et al. (2005)Inflammation ModelsDemonstrated that PI3K inhibitors reduce inflammation in murine models, supporting the therapeutic potential of similar compounds .
Hammer et al. (2008)HAART EfficacyDiscussed the need for new agents in HIV treatment due to resistance issues, indicating a gap that this compound could fill .

Q & A

Q. Structural Validation :

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm cyclopropyl protons (δ 0.5–1.5 ppm) and sulfonamide NH (δ ~7.5 ppm) .
    • IR : Sulfonamide S=O stretches (~1350 cm⁻¹) and B-O bonds (~1250 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Crystallography : Resolve spatial arrangement of the cyclopropyl and boronate groups .

How does the cyclopropyl group influence the compound’s reactivity and biological activity?

Level : Advanced
Answer :
The cyclopropyl ring introduces steric strain and electronic effects that enhance stability and target selectivity:

  • Reactivity :
    • The strained cyclopropane ring increases electrophilicity at the boron center, improving cross-coupling efficiency .
    • Steric hindrance from the cyclopropyl group reduces nonspecific interactions in biological systems .
  • Biological Activity :
    • In antifungal studies, the N-cyclopropyl moiety in related sulfonamides enhances membrane penetration and target binding (e.g., fungal cytochrome P450 inhibition) .
    • Comparative studies show cyclopropyl-containing analogs exhibit 3–5× higher potency than linear alkyl derivatives .

Table 1 : Structure-Activity Relationship (SAR) of Cyclopropyl Analogs

CompoundIC₅₀ (μM)Target EnzymeReference
N-Cyclopropyl analog0.12CYP51
N-Ethyl analog0.45CYP51

How can researchers resolve contradictions in reported biological activity data across studies?

Level : Advanced
Answer :
Discrepancies often arise from variations in assay conditions, purity, or cellular models. Methodological strategies include:

  • Standardization :
    • Use validated protocols (e.g., CLSI guidelines for antifungal assays) to ensure consistency in IC₅₀ measurements .
    • Confirm compound purity (>95%) via HPLC and elemental analysis .
  • Data Triangulation :
    • Combine enzymatic assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT assay) to cross-verify activity .
    • Compare results against structurally validated analogs (e.g., N-cyclopropyl vs. N-cyclohexyl derivatives) .
  • Meta-Analysis :
    • Use statistical tools (e.g., ANOVA) to identify outliers and adjust for batch effects .

What experimental design considerations are critical for studying this compound’s enzyme inhibition mechanisms?

Level : Advanced
Answer :
Mechanistic studies require:

  • Kinetic Assays :
    • Pre-Steady-State Kinetics : Measure binding rates (kₐₚₚ) using stopped-flow spectroscopy .
    • Inhibition Constants : Determine Kᵢ values via Dixon plots at varying substrate/enzyme concentrations .
  • Structural Modeling :
    • Perform molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds between sulfonamide and catalytic residues) .
    • Validate with site-directed mutagenesis of predicted binding residues .
  • Control Experiments :
    • Include boron-free analogs to isolate the boronate group’s role in inhibition .

What are the challenges in characterizing the boronate-sulfonamide interaction in aqueous media?

Level : Advanced
Answer :
The boronate group’s hydrolytic instability complicates analysis:

  • pH Sensitivity :
    • Boronates hydrolyze to boronic acids at pH > 7.0. Use buffered solutions (pH 6.5–7.0) to stabilize the compound .
  • Analytical Techniques :
    • ¹¹B NMR : Monitor boron speciation (δ 10–30 ppm for trigonal vs. tetrahedral boron) .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics in real-time to avoid hydrolysis artifacts .

How can computational methods optimize the design of this compound derivatives?

Level : Advanced
Answer :

  • Quantum Mechanics (QM) :
    • Calculate Fukui indices to predict regioselectivity in electrophilic substitution reactions .
  • Molecular Dynamics (MD) :
    • Simulate solvation effects on boronate stability (e.g., water vs. DMSO) .
  • QSAR Models :
    • Train models using datasets of IC₅₀ values and descriptors (e.g., LogP, polar surface area) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Cyclopropyl 4-boronobenzenesulfonamide
Reactant of Route 2
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N-Cyclopropyl 4-boronobenzenesulfonamide

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